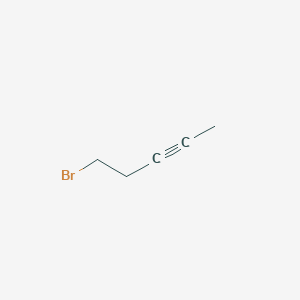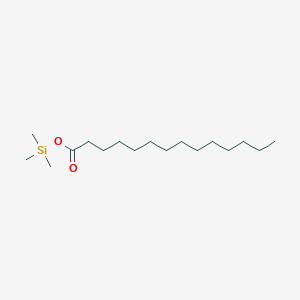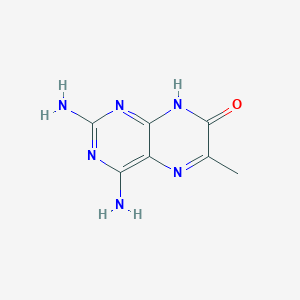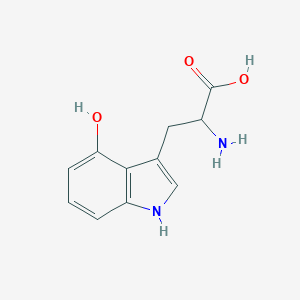
4-Hydroxytryptophan
Overview
Description
Synthesis Analysis
The synthesis of 5-HTP has been explored in various studies. Tryptophan hydroxylase, a pterin-dependent amino acid hydroxylase, catalyzes the incorporation of one atom of molecular oxygen into tryptophan to form 5-HTP. Additionally, Saccharomyces cerevisiae has been genetically engineered to produce 5-HTP by expressing prokaryotic phenylalanine 4-hydroxylase or eukaryotic tryptophan 3/5-hydroxylase, along with enhanced synthesis of MH4 or BH4 cofactors.Molecular Structure Analysis
The molecular structure of 5-HTP has been elucidated through X-ray diffraction methods. The molecule is a zwitterion, with the indole ring plane forming a dihedral angle with the acid group, and the molecules are arranged in double layers held together by a series of hydrogen bonds.Chemical Reactions Analysis
5-HTP undergoes various chemical reactions. The electrochemical oxidation of 5-HTP in acid solution can lead to the formation of radical intermediates, quinoneimine, and various dimeric and oxidized products. The enzymatic oxidation of tryptophan to 5-HTP in the biosynthesis of serotonin involves ascorbic acid or its analogs and Cu++ for activity.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-HTP have been modified upon metal complexation. A copper (II) complex with 5-HTP has been synthesized and characterized, showing enhanced antioxidant properties and improved anticancer behavior compared to 5-HTP alone.Scientific Research Applications
Industrial Applications
Indole, a derivative of 4-Hydroxytryptophan, has value for flavor and fragrance applications, for example, in the food industry or perfumery . It can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
Therapeutic Potential
Oxygenated derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Signaling Molecule
Indole is a signaling molecule produced both by bacteria and plants . Its signaling role between microbes and in particular in the human gut is discussed .
Bacterial Signaling
Indole is important in bacterial signaling. Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities .
Antiviral Activity
Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory and Analgesic Activities
Substituted indole derivatives have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index compared with indomethacin and celecoxib .
Bioactive Aromatic Compounds
Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Insect Growth Inhibition
When added to a standard test diet of the corn worm Helicoverpa zea, certain indole derivatives reduced body weight gain significantly .
Safety and Hazards
Too much 5-HTP in your body can cause a spike in serotonin levels, resulting in side effects such as anxiety, shivering, serious heart problems . Some people who’ve taken 5-HTP supplements have developed a serious condition called eosinophilia-myalgia syndrome (EMS). It can cause blood abnormalities and excessive muscle tenderness .
Future Directions
5-HTP is clinically effective against depression, insomnia, obesity, and chronic headaches . Our results may provide new insights into the pharmacology of 5-HTP in treating depression and other disorders . Further multi-center trials under adequate conditions in longer periods are needed to help come up with a comprehensive action plan .
Mechanism of Action
Target of Action
4-Hydroxytryptophan, also known as 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid, primarily targets the serotonergic system in the brain . It serves as a chemical precursor to a variety of bioactive specialized metabolites, including the human neurotransmitter serotonin and the hormone melatonin .
Mode of Action
4-Hydroxytryptophan interacts with its targets through a series of enzymatic reactions. It is involved in various bacterial metabolic pathways. These enzymes utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety . This interaction is mechanistically distinct from their animal counterparts from the nonheme iron enzyme family .
Biochemical Pathways
The 5-HT metabolic pathway is initiated by tryptophan being hydroxylated to the intermediate 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to become 5-HT . Tissue levels of 5-HTP are usually low since this substance is rapidly decarboxylated by the enzyme aromatic amino acid decarboxylase .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxytryptophan involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that 5-HTP slow-release (SR) produced plasma 5-HTP levels well within the range enhancing brain 5-HT function in humans . 5-HTP SR robustly increased brain 5-HT synthesis .
Result of Action
The result of 4-Hydroxytryptophan’s action is the production of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological functions . It also leads to the production of melatonin, a hormone that regulates sleep-wake cycles .
Action Environment
The action of 4-Hydroxytryptophan can be influenced by various environmental factors. For instance, acute stress may result in an increase in brain tryptophan availability . Dietary fatty acids affecting the pro-inflammatory cytokines have been suggested to affect the metabolic fate of tryptophan .
properties
IUPAC Name |
2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHLMQDRPXXYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxytryptophan | |
CAS RN |
16533-77-0 | |
| Record name | 4-Hydroxytryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-hydroxy-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Hydroxytryptophan in ergot alkaloid biosynthesis?
A: Research has demonstrated that 4-Hydroxytryptophan is not a precursor in the biosynthesis of ergot alkaloids. Experiments using radiolabeled 4-Hydroxytryptophan-[3H] in Claviceps purpurea cultures showed no incorporation into Elymoclavin, despite the compound readily entering the fungal mycelia. [, , , ] This suggests that the biosynthetic pathway for ergot alkaloids likely does not involve 4-hydroxyindole derivatives.
Q2: How is 4-Hydroxytryptophan metabolized in the body?
A: 4-Hydroxytryptophan follows a metabolic pathway analogous to its structural analog, 5-Hydroxytryptophan (5-HTP). [] It is oxidized by monoamine oxidase (MAO) to its corresponding aldehyde, which is further metabolized to 4-hydroxyindoleacetic acid (4-HIAA). [, ] This highlights the shared enzymatic machinery involved in the catabolism of both 4- and 5-hydroxyindoles.
Q3: Does 4-Hydroxytryptophan interact with serotonin (5-HT) pathways?
A: While 4-Hydroxytryptophan itself is not a neurotransmitter like serotonin, its metabolic pathway overlaps with that of serotonin. [] Further research is needed to fully elucidate the potential for interactions or cross-talk between these pathways, particularly regarding the impact of 4-hydroxyindoles on serotonin catabolism.
Q4: What are the implications of 4-Hydroxytryptophan being a substrate for monoamine oxidase (MAO)?
A: The fact that 4-Hydroxytryptophan is a substrate for MAO raises important considerations for potential drug interactions. [] MAO inhibitors, a class of drugs used to treat depression and Parkinson's disease, could potentially interfere with the metabolism of 4-Hydroxytryptophan, leading to altered pharmacokinetics and potentially impacting its effects.
Q5: What research has been conducted on the fate of 4-Hydroxytryptophan in living organisms?
A: Studies have investigated the metabolic fate of 4-Hydroxytryptophan in both rats and humans. [, , , ] These studies provide valuable insights into the absorption, distribution, metabolism, and excretion of this compound, contributing to a deeper understanding of its pharmacokinetic profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



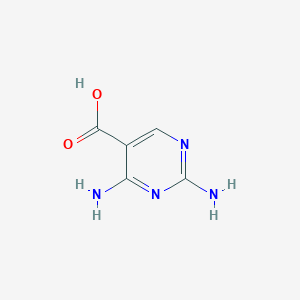
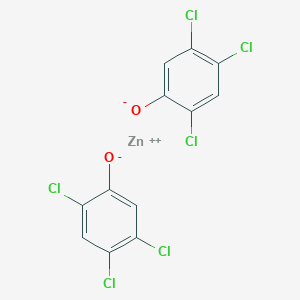


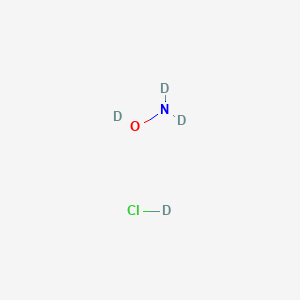
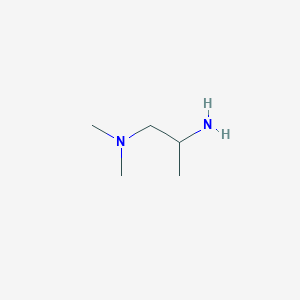
![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)

